molecular formula C20H18N4O4 B2673246 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide CAS No. 2034270-20-5

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide

Cat. No.: B2673246
CAS No.: 2034270-20-5
M. Wt: 378.388
InChI Key: CCGYIEKQNJSWHR-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole ring fused with an oxazolidinone moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the oxazolidinone group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzodiazole and oxazolidinone structures.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The benzodiazole ring may interact with enzymes or receptors, while the oxazolidinone group could modulate the compound’s binding affinity and specificity. These interactions can activate or inhibit specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide apart is its unique combination of benzodiazole and oxazolidinone structures. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-18(11-23-13-21-15-8-4-5-9-17(15)23)22-16(14-6-2-1-3-7-14)10-24-19(26)12-28-20(24)27/h1-9,13,16H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGYIEKQNJSWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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